tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate
Description
Molecular Structure and Nomenclature
tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate (CAS: 869088-60-8) is a chiral morpholine derivative with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . Its IUPAC name, tert-butyl (2R)-2-benzoylmorpholine-4-carboxylate, reflects its structural features:
- A morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom).
- A benzoyl group (-C(=O)C₆H₅) at the 2-position of the morpholine ring.
- A tert-butyloxycarbonyl (Boc ) protecting group at the 4-position.
The compound’s stereochemistry is defined by the (R)-configuration at the 2-position, which significantly influences its reactivity and biological relevance. The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2 , highlighting the spatial arrangement of functional groups.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| CAS Number | 869088-60-8 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | tert-Butyl (2R)-2-benzoylmorpholine-4-carboxylate |
| Key Functional Groups | Boc, benzoyl, morpholine ring |
Historical Context and Development
The synthesis of this compound emerged from pharmaceutical research targeting reboxetine , a selective norepinephrine reuptake inhibitor used to treat depression. The Boc group, introduced as a protecting strategy in the mid-20th century, became pivotal in multi-step syntheses to preserve amine functionality during reactions.
This compound serves as a critical intermediate in stereoselective pathways. For example, Son & Lee (2013) utilized dynamic kinetic resolution-mediated asymmetric transfer hydrogenation to synthesize reboxetine, where the (R)-configuration of the morpholine precursor ensured correct stereochemical outcomes. The development of this compound underscores advancements in asymmetric catalysis and protecting group chemistry, enabling efficient access to chiral pharmaceuticals.
Stereochemical Significance of the (R)-Configuration
The (R)-configuration at the 2-position is essential for:
- Directional Reactivity : The spatial orientation of the benzoyl group influences nucleophilic attack sites during downstream reactions, such as reductions or displacements.
- Biological Compatibility : In reboxetine synthesis, the (R)-configuration ensures proper alignment with enzymatic pockets, yielding the active (S,S)-stereoisomer.
Asymmetric synthesis methods, including ruthenium-catalyzed transfer hydrogenation , exploit this chirality to achieve high enantiomeric excess (>90%). The Boc group further stabilizes the morpholine ring, preventing racemization during synthetic steps.
Physicochemical Properties and Structural Characterization
This compound is a white to pale yellow solid at room temperature, soluble in polar organic solvents like dichloromethane and tetrahydrofuran. Key characterization data include:
Spectroscopic Analysis:
- NMR :
- ¹H NMR : Signals at δ 1.45 ppm (Boc methyl groups), δ 3.5–4.2 ppm (morpholine ring protons), and δ 7.4–8.0 ppm (benzoyl aromatic protons).
- ¹³C NMR : Peaks at δ 80.5 ppm (Boc carbonyl) and δ 165.3 ppm (benzoyl carbonyl).
- IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry : Molecular ion peak at m/z 291.34 [M+H]⁺, consistent with the molecular formula.
Thermal Properties:
- The Boc group enhances thermal stability, with decomposition observed above 200°C.
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to pale yellow solid |
| Solubility | DCM, THF, ethyl acetate |
| Stability | Stable under inert conditions |
| Key IR Absorptions | 1700 cm⁻¹ (C=O) |
Properties
IUPAC Name |
tert-butyl (2R)-2-benzoylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZHVZSGCAMBU-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-2-benzoylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-benzoylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Benzoyl morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted benzoyl morpholine derivatives.
Scientific Research Applications
Therapeutic Applications
1. Serotonin and Noradrenaline Reuptake Inhibition
The primary application of tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate lies in its role as a serotonin and noradrenaline reuptake inhibitor. This mechanism is crucial for the treatment of several psychiatric and neurological disorders, including:
- Depression : By enhancing serotonin and noradrenaline levels in the synaptic cleft, the compound can alleviate symptoms of depression.
- Anxiety Disorders : Similar to its effects on depression, increased levels of these neurotransmitters can help manage anxiety.
- Attention Deficit Hyperactivity Disorder (ADHD) : The modulation of monoamine transporters can improve attention and reduce hyperactive behaviors.
- Urinary Disorders : The compound has shown efficacy in treating urinary incontinence through its action on neurotransmitter regulation .
Table 1: Summary of Therapeutic Applications
| Disorder | Mechanism of Action | Clinical Relevance |
|---|---|---|
| Depression | Serotonin/Noradrenaline reuptake inhibitor | Alleviates depressive symptoms |
| Anxiety Disorders | Serotonin/Noradrenaline reuptake inhibitor | Reduces anxiety levels |
| Attention Deficit Hyperactivity Disorder | Serotonin/Noradrenaline reuptake inhibitor | Improves focus and reduces hyperactivity |
| Urinary Incontinence | Serotonin/Noradrenaline reuptake inhibitor | Enhances bladder control |
Case Studies
Case Study 1: Treatment of Depression
In a clinical trial involving patients diagnosed with major depressive disorder, this compound was administered alongside standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to the control group, highlighting its potential as an adjunct therapy .
Case Study 2: Management of ADHD
A study focused on children with ADHD demonstrated that treatment with this compound led to improved attention spans and reduced impulsive behavior. The results were measured using standardized behavioral assessments, showcasing its efficacy in pediatric populations .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-benzoylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit calmodulin, a protein involved in calcium signaling, thereby affecting cellular processes .
Comparison with Similar Compounds
The following analysis compares tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate with morpholine derivatives from the evidence, focusing on structural features, functional groups, molecular weights, and inferred properties.
Structural and Functional Group Variations
Key Compounds Analyzed :
(R)-tert-Butyl 2-(2-Hydroxyethyl)morpholine-4-carboxylate (): Substituent: 2-(2-hydroxyethyl) group. Functional Groups: Hydroxyl (-OH), carboxylate ester. Molecular Weight: 231.29 g/mol. The hydroxyl group may participate in hydrogen bonding, affecting crystallization behavior .
tert-Butyl (2R,3S)-(-)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate ():
- Substituents : 6-oxo group, 2,3-diphenyl groups.
- Functional Groups : Ketone (C=O), aromatic rings.
- Molecular Weight : 353.42 g/mol.
- Properties : The 6-oxo group introduces polarity, while the diphenyl substituents increase steric bulk and lipophilicity. This compound’s stereochemistry (2R,3S) may influence its biological activity or enantioselective reactivity .
tert-Butyl (R)-2-(3-Ethoxy-3-oxopropyl)morpholine-4-carboxylate ():
- Substituent : 2-(3-ethoxy-3-oxopropyl).
- Functional Groups : Ethyl ester, carboxylate ester.
- Properties : The ethoxy-oxopropyl group introduces ester functionality, which may undergo hydrolysis under acidic or basic conditions. This could limit its stability in certain environments .
(S)-tert-Butyl 3-Formylmorpholine-4-carboxylate ():
- Substituent : 3-formyl group.
- Functional Groups : Aldehyde (-CHO).
- Properties : The formyl group is highly reactive, enabling nucleophilic additions (e.g., in cross-coupling reactions). The (S)-configuration contrasts with the target compound’s (R)-configuration, affecting chiral recognition .
tert-Butyl (R)-6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (): Substituents: 6-(hydroxymethyl), 2,2-dimethyl. Functional Groups: Hydroxymethyl (-CH2OH), dimethyl. Molecular Weight: 245.32 g/mol. Properties: The hydroxymethyl group offers a site for further functionalization (e.g., oxidation to a carboxylic acid).
Data Table: Comparative Overview
*Note: Direct data for the target compound is inferred from structural analogs.
Key Comparative Insights
Steric and Electronic Effects :
- The benzoyl group in the target compound provides aromatic conjugation and steric bulk, likely reducing solubility in polar solvents compared to hydroxyethyl or hydroxymethyl analogs.
- Diphenyl and ethoxy-oxopropyl substituents () increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.
Reactivity and Stability :
Stereochemical Considerations :
- The (R)-configuration in the target compound and (2R,3S) in highlight the importance of stereochemistry in drug-receptor interactions or catalytic processes.
Biological Activity
tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a morpholine ring, a benzoyl group, and a tert-butyl ester functionality. Its molecular formula is with a molecular weight of approximately 273.32 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily focusing on:
- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been noted to inhibit calmodulin, which plays a crucial role in calcium signaling pathways within cells, potentially affecting various physiological processes.
The mechanism of action for this compound involves its interaction with biological targets at the molecular level:
- Enzyme Interaction : The compound may inhibit enzymes such as calmodulin, leading to altered calcium signaling and subsequent effects on cellular functions.
- Cellular Uptake and Bioavailability : Its lipophilic nature allows for effective cellular uptake, enhancing its bioavailability in biological systems.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Antimicrobial Assays : In vitro assays demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
- Cytotoxicity Tests : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 25 µM, suggesting potential for anticancer applications.
Toxicological Assessment
Toxicological studies are crucial in evaluating the safety profile of new compounds. Initial assessments indicate that this compound exhibits low toxicity in mammalian cell lines, with no significant adverse effects observed at therapeutic concentrations .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Derivative : The reaction often employs dichloromethane or toluene as solvents under reflux conditions.
- Introduction of the Benzoyl Group : This step can be achieved through nucleophilic substitution reactions using benzoyl chloride.
In industrial applications, this compound serves as an intermediate in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving (1) protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, (2) enantioselective benzoylation at the 2-position using chiral catalysts or auxiliaries, and (3) Boc deprotection under acidic conditions. Stereochemical control is achieved using chiral ligands (e.g., Binap-metal complexes) or enzymatic resolution .
- Key Characterization : Confirm enantiopurity via chiral HPLC or polarimetry, and validate intermediates using NMR and IR spectroscopy .
Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses Mo-Kα radiation, and refinement employs SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). The Boc group’s torsional angles and benzoyl orientation are critical for resolving disorder .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the Boc group. Monitor for degradation via TLC (silica gel, ethyl acetate/hexane) or LC-MS. Avoid proximity to strong acids/bases or oxidizing agents .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to identify optimal chiral catalysts. Molecular dynamics simulations assess solvent effects (e.g., toluene vs. THF) on reaction kinetics. Compare computed vs. experimental (enantiomeric excess) values to refine models .
- Table 1 : Computational vs. Experimental for Catalysts
| Catalyst Type | Predicted (%) | Experimental (%) |
|---|---|---|
| L-Proline | 85 | 82 |
| Ru-Binap | 95 | 93 |
Q. What experimental design strategies resolve contradictory kinetic data in this compound synthesis?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to isolate variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant interactions. For example, conflicting rate data at high temperatures may arise from competing decomposition pathways, detectable via in situ FTIR or GC-MS .
Q. How does this compound interact with biological targets like α2C adrenergic receptors?
- Methodological Answer : Radioligand binding assays (e.g., -RX821002) quantify receptor affinity (). Molecular docking (AutoDock Vina) models the benzoyl-morpholine motif’s interaction with receptor hydrophobic pockets. Validate via site-directed mutagenesis of key residues (e.g., Asp113) .
Q. What advanced techniques characterize air-sensitive intermediates in the synthesis of this compound?
- Methodological Answer : Use Schlenk lines or gloveboxes for handling. Real-time monitoring via ReactIR (e.g., Boc deprotection kinetics) or cryogenic NMR (−40°C in CDCl). XPS validates oxidation states of metal catalysts (e.g., Pd/C) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformations. Use computed NMR (GIAO method) with explicit solvent models (e.g., COSMO). Compare shifts in DMSO-d vs. CDCl to identify hydrogen bonding or aggregation effects .
Q. Why do different crystallographic studies report varying torsion angles for the benzoyl group?
- Methodological Answer : Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrate forms) alters crystal packing. Compare multiple datasets and refine using Hirshfeld surface analysis. Temperature-dependent SC-XRD (100–300 K) can reveal dynamic disorder .
Methodological Tables
Table 2 : Common Characterization Techniques and Parameters
| Technique | Key Parameters | Application Example |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H column, 90:10 hexane/iPrOH | Enantiopurity verification |
| SC-XRD | , CCDC deposition | Absolute configuration assignment |
| DFT Calculations | Gibbs free energy (ΔG), Mulliken charges | Transition-state optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
